molecular formula C15H14INO B3671733 N-(2,6-dimethylphenyl)-4-iodobenzamide

N-(2,6-dimethylphenyl)-4-iodobenzamide

Cat. No.: B3671733
M. Wt: 351.18 g/mol
InChI Key: JQEMRZUTBWGJSH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-iodobenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development and study of anticonvulsant agents. It belongs to a class of benzamide derivatives that have demonstrated potent bioactivity. Research on closely related structural analogs, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, has shown effective antagonism of maximal electroshock (MES)-induced seizures in animal models following oral administration, highlighting the therapeutic potential of this chemical family . The 2,6-dimethylphenyl group is a common pharmacophore in various bioactive molecules, including the local anesthetic ropivacaine . The iodine atom on the benzamide ring presents a versatile synthetic handle for further chemical modifications, including participation in cross-coupling reactions, making this compound a valuable intermediate for creating chemical libraries or probing structure-activity relationships (SAR) . Researchers utilize this compound strictly in laboratory settings to investigate ion channel interactions, neurological pathways, and metabolic stability. The synthesis and handling of such hydrophobic "difficult sequences" or small molecules require optimized protocols to overcome challenges with solubility and aggregation, which are common in pre-clinical development . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments before use.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEMRZUTBWGJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-4-iodobenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to accommodate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Structural Features Biological Activity Key Differences from Target Compound
N-(2,6-dimethylphenyl)-4-chlorobenzamide Chlorine at benzamide para position Antimicrobial activity (e.g., enzyme inhibition) Smaller atomic size of Cl vs. I; lower lipophilicity
N-(2,6-dimethylphenyl)-4-nitrobenzamide Nitro group at benzamide para position Cytotoxicity in cancer cells (reactive intermediates) Nitro group may confer redox activity; iodine’s steric effects absent
N-(2,6-dimethylphenyl)acetamide Simple acetamide without aryl substitution Sodium channel inhibition (local anesthetic intermediate) Lacks aromatic substituents; reduced target specificity
N-(2,6-dimethylphenyl)-2-methoxyacetamide Methoxy group on acetamide chain Fungicidal activity (e.g., Metalaxyl-M analogs) Aliphatic substituent vs. aromatic iodine; different mechanism
N-(2,6-dichlorophenyl)-4-methylbenzamide Dichloro and methyl substitutions on aryl rings Antimicrobial (dihydropteroate synthase inhibition) Dichlorophenyl group alters electronic effects; methyl vs. iodine substituent

Amide-Type Variations

  • Benzamide vs. Sulfonamide: Sulfonamide analogs (e.g., N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide) exhibit distinct mechanisms, such as folic acid synthesis inhibition in bacteria, due to the sulfonamide group’s ability to mimic p-aminobenzoic acid . Benzamides, by contrast, often target ion channels or enzymes through aryl interactions .
  • Carbamate and Acetamide Derivatives : Carbamate-containing compounds (e.g., N-(2,4-dichloro-6-methylphenyl)carbamate) show enhanced antifungal activity due to hydrolytic stability and improved target binding .

Q & A

Q. Q. How can isotopic labeling (e.g., 125^{125}I) expand the compound’s applications in imaging?

  • Methodological Answer :
  • Radiolabeling : Use chloramine-T or iodogen to introduce 125^{125}I, followed by purification via radio-HPLC.
  • Biodistribution Studies : Track uptake in animal models using SPECT/CT imaging .

Q. What methodologies profile the compound’s toxicity in advanced preclinical models?

  • Methodological Answer :
  • In Vivo Models : Dose rodents (OECD 423 guidelines) to assess acute toxicity.
  • Metabolomics : LC-MS/MS identifies metabolites in liver microsomes, highlighting potential hepatotoxicity .

Q. How can this compound be applied in materials science?

  • Methodological Answer :
  • Coordination Chemistry : Use as a ligand for transition metals (e.g., Pd or Cu) in catalysis (e.g., Suzuki coupling).
  • Polymer Science : Incorporate into monomers for high-performance polymers (e.g., via amide-linked polyesters ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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